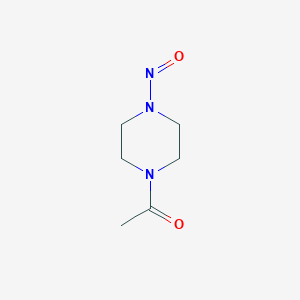
4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine, also known as Diltiazem, is a calcium channel blocker that is commonly used in the treatment of hypertension, angina pectoris, and arrhythmias. It was first synthesized in the late 1960s and has since become one of the most widely prescribed drugs in the world.
Mechanism Of Action
4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine works by blocking the influx of calcium ions into cells, which can lead to a decrease in the contractility of smooth muscle cells in the heart and blood vessels. This results in a reduction in blood pressure and an improvement in blood flow to the heart.
Biochemical And Physiological Effects
4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine has been shown to have a number of biochemical and physiological effects, including:
1. Reduction in Blood Pressure: 4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine has been shown to be effective in reducing blood pressure in patients with hypertension.
2. Improved Blood Flow: 4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine has been shown to improve blood flow to the heart, which can help to reduce the risk of heart attack and stroke.
3. Anti-inflammatory Effects: 4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine has been shown to have anti-inflammatory effects in some studies, which may be beneficial in the treatment of a variety of medical conditions.
Advantages And Limitations For Lab Experiments
4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine has several advantages and limitations for use in laboratory experiments. Some of the advantages include:
1. Well-Established: 4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine is a well-established drug that has been extensively studied, which means that there is a large body of research available on its effects and mechanisms of action.
2. Versatile: 4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine has been shown to have potential therapeutic applications in a variety of medical conditions, which makes it a versatile drug for use in laboratory experiments.
Some of the limitations of using 4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine in laboratory experiments include:
1. Cost: 4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine can be expensive, which may limit its use in some laboratory experiments.
2. Availability: 4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine may not be readily available in some regions, which may limit its use in laboratory experiments.
Future Directions
There are several potential future directions for research on 4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine. Some of these include:
1. Combination Therapy: 4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine may be used in combination with other drugs to improve its efficacy in the treatment of various medical conditions.
2. New Therapeutic Applications: Further research may uncover new therapeutic applications for 4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine in a variety of medical conditions.
3. Mechanisms of Action: More research is needed to fully understand the mechanisms of action of 4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine and how it produces its therapeutic effects.
Synthesis Methods
The synthesis of 4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine involves several steps, including the condensation of 4-methoxybenzaldehyde with 2-aminothiophenol to form 4-(4-methoxyphenyl)-2-aminothiophenol. This intermediate is then cyclized with phenylacetonitrile in the presence of a strong acid to yield 4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine.
Scientific Research Applications
4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine has been extensively studied for its potential therapeutic applications in a variety of medical conditions. Some of the areas of research include:
1. Cardiovascular Disease: 4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine has been shown to be effective in the treatment of hypertension, angina pectoris, and arrhythmias. Studies have also suggested that it may have potential applications in the treatment of heart failure.
2. Cancer: 4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine has been shown to have anti-cancer properties in some studies. It has been suggested that it may be able to inhibit the growth of cancer cells by blocking the influx of calcium ions.
3. Neurological Disorders: 4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine has been studied for its potential therapeutic applications in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
CAS RN |
64820-40-2 |
|---|---|
Product Name |
4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine |
Molecular Formula |
C22H19NOS |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine |
InChI |
InChI=1S/C22H19NOS/c1-24-18-13-11-16(12-14-18)20-15-22(17-7-3-2-4-8-17)25-21-10-6-5-9-19(21)23-20/h2-14,22H,15H2,1H3 |
InChI Key |
GEGUQFPCCXQITE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[3-(Trifluoromethyl)phenyl]amino]-pyridine-3-sulfonic acid](/img/structure/B186378.png)











